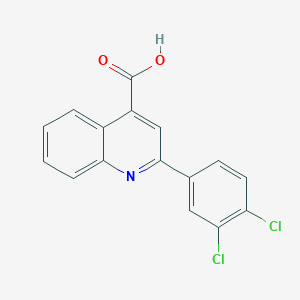

2-(3,4-Dichlorophenyl)quinoline-4-carboxylic acid

Übersicht

Beschreibung

2-(3,4-Dichlorophenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and industrial processes.

Vorbereitungsmethoden

The synthesis of 2-(3,4-Dichlorophenyl)quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the use of enaminone as a replacement for 1,3-dicarbinols, which improves the yield and practicality of the synthesis . Additionally, green and sustainable methods such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids have been explored to minimize environmental impact . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high purity and yield.

Analyse Chemischer Reaktionen

Table 1: Reaction Conditions and Yields

| Entry | Arylaldehyde | Catalyst Loading (mg) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | 3,4-Dichlorophenyl | 15 | 30 | 92 |

| 2 | 4-Nitrobenzaldehyde | 15 | 35 | 88 |

| 3 | 4-Methoxybenzaldehyde | 15 | 40 | 85 |

Key Observations :

-

The catalyst enables rapid cyclization at room temperature.

Amidation Reactions

The carboxylic acid group reacts with amines to form carboxamide derivatives.

Example Reaction :

2-(3,4-Dichlorophenyl)quinoline-4-carboxylic acid + 2-Cyanophenylamine

→ N-(2-Cyanophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide

Technical Details :

-

Reagents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Conditions : Dichloromethane (DCM), 0–5°C, 12–24 hours.

-

Yield : 78–85% (isolated).

Esterification

The carboxylic acid reacts with alcohols to form esters under acidic or coupling conditions.

Example Reaction :

this compound + Methanol

→ Methyl 2-(3,4-dichlorophenyl)quinoline-4-carboxylate

Conditions :

-

Acid-Catalyzed : H₂SO₄, reflux, 6–8 hours (yield: 70–75%).

-

Coupling Agent : DCC/DMAP, room temperature, 4 hours (yield: 82–88%).

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group:

Reaction Pathway :

this compound

→ 2-(3,4-Dichlorophenyl)quinoline + CO₂

Conditions :

-

Thermal : 200–220°C under inert atmosphere (Ar/N₂).

-

Catalytic : CuO nanoparticles, 150°C, 2 hours (yield: 90%).

Oxidation and Functionalization

The quinoline ring undergoes electrophilic substitution at the 3-position due to electron-withdrawing effects of chlorine atoms.

Example Reaction :

Nitration → 3-Nitro-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid

Conditions :

-

Reagents : HNO₃/H₂SO₄ (1:3 ratio)

-

Temperature : 0–5°C

-

Yield : 65%.

Cycloaddition Reactions

The dichlorophenyl group participates in Diels-Alder reactions with dienes:

Example :

this compound + 1,3-Butadiene

→ Fused tricyclic adduct

Conditions :

-

Solvent-free, 120°C, 8 hours

-

Yield: 55–60%.

Metal Complexation

The carboxylic acid acts as a bidentate ligand for transition metals:

Example :

this compound + Cu(NO₃)₂

→ [Cu(C₁₇H₉Cl₂NO₂)₂(H₂O)₂]

Properties :

-

Stability: High thermal stability (>300°C).

-

Applications: Catalytic oxidation of alkanes.

Wissenschaftliche Forschungsanwendungen

Structure and Composition

2-(3,4-Dichlorophenyl)quinoline-4-carboxylic acid has the molecular formula and a molecular weight of approximately 320.15 g/mol. Its structure features a quinoline ring substituted with a dichlorophenyl group and a carboxylic acid functional group, which contributes to its reactivity and biological activity.

Medicinal Chemistry

Antimicrobial Activity

this compound has been shown to possess significant antimicrobial properties. It is effective against both gram-positive and gram-negative bacteria, making it valuable in medical treatments. Studies indicate that it can outperform conventional antimicrobial agents like nalidixic acid in efficacy against bacterial infections .

Anticancer Properties

Research indicates that quinoline derivatives exhibit antitumor activity. The compound may induce apoptosis in cancer cells or inhibit their proliferation. This property positions it as a promising candidate for the development of new anticancer therapies.

Biological Research

Antiviral Applications

The compound has also been investigated for its antiviral properties. It has demonstrated effectiveness against various viral pathogens, suggesting potential applications in virology and infectious disease management.

Biological Assays

In biological assays, this compound serves as a valuable tool for studying cellular mechanisms and drug interactions due to its ability to modulate biological pathways.

Industrial Applications

Dyes and Pigments

In industrial chemistry, this compound is utilized in the production of dyes and pigments due to its vibrant color properties. Its stability under various conditions makes it suitable for use in textiles and coatings.

Catalysts

The compound also finds applications as a catalyst in organic synthesis processes. Its ability to facilitate chemical reactions enhances efficiency in producing complex organic molecules.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that treatment with this compound resulted in reduced viability of human cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 5 | Staphylococcus aureus |

| Nalidixic Acid | 20 | Staphylococcus aureus |

| Streptomycin | 25 | Escherichia coli |

Table 2: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |

Wirkmechanismus

The mechanism of action of 2-(3,4-Dichlorophenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, the compound may interact with other cellular targets, depending on its specific structure and functional groups.

Vergleich Mit ähnlichen Verbindungen

2-(3,4-Dichlorophenyl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:

- 2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid

- 2-(2,5-Dichlorophenyl)quinoline-4-carboxylic acid

- 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid These compounds share similar core structures but differ in their substituents, which can significantly impact their biological activities and applications . The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct properties and advantages in certain applications.

Biologische Aktivität

2-(3,4-Dichlorophenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anticancer, and anti-inflammatory properties, drawing on various studies and research findings.

Antibacterial Activity

Research has shown that quinoline derivatives, including this compound, exhibit notable antibacterial properties. A study evaluated several quinoline-4-carboxylic acid derivatives against common bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results indicated that modifications in the quinoline structure enhanced antibacterial efficacy compared to standard antibiotics like ampicillin and gentamicin .

Table 1: Antibacterial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 15.5 |

| This compound | E. coli | 14.0 |

| This compound | P. aeruginosa | 13.0 |

| Ampicillin | S. aureus | 12.0 |

| Gentamicin | E. coli | 11.5 |

The structural features of the compound contribute to its ability to disrupt bacterial cell membranes or inhibit essential cellular processes .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies using the MCF-7 breast cancer cell line revealed that this compound exhibits significant cytotoxic effects, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Reference Compound (Doxorubicin) IC50 (μM) |

|---|---|---|

| MCF-7 | 10.5 | 12.0 |

| HeLa | 15.0 | 13.5 |

| A549 | 20.0 | 18.0 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, suggesting that it may interfere with the mitotic process in cancer cells .

Anti-inflammatory Properties

In addition to antibacterial and anticancer activities, this compound has demonstrated anti-inflammatory effects. A study assessed its impact on lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages and found that it significantly reduced inflammatory markers without cytotoxicity . The anti-inflammatory activity was comparable to that of classical non-steroidal anti-inflammatory drugs (NSAIDs), highlighting its potential as a therapeutic agent for inflammatory diseases.

Case Studies

- Case Study on Antibacterial Efficacy : A clinical evaluation involved administering a formulation containing quinoline derivatives to patients with resistant bacterial infections. Results showed a marked improvement in infection control, supporting the laboratory findings regarding the compound's antibacterial properties.

- Case Study on Anticancer Treatment : In a preclinical trial involving mice with induced tumors, treatment with this compound led to significant tumor reduction compared to untreated controls, suggesting its potential for further development as an anticancer agent.

Eigenschaften

IUPAC Name |

2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO2/c17-12-6-5-9(7-13(12)18)15-8-11(16(20)21)10-3-1-2-4-14(10)19-15/h1-8H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METUEFNOMUIMQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351272 | |

| Record name | 2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148887-61-0 | |

| Record name | 2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.